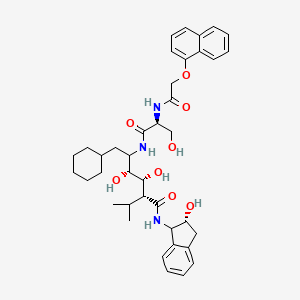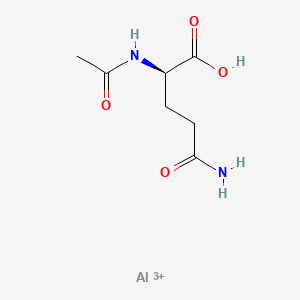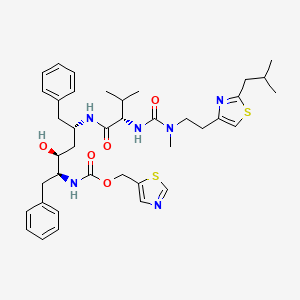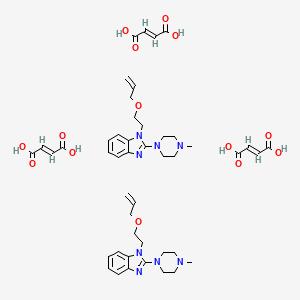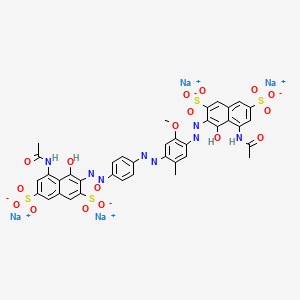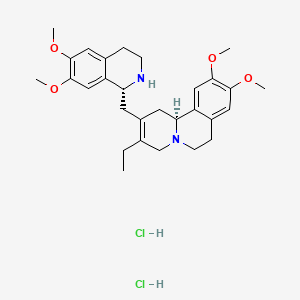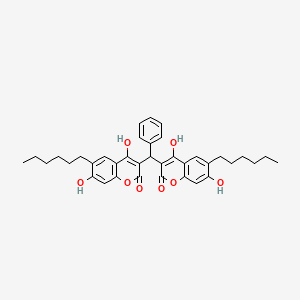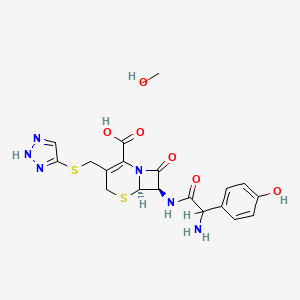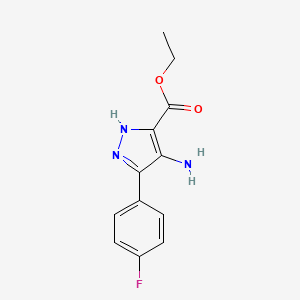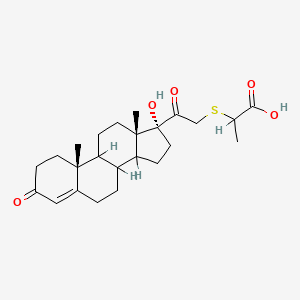
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid is a complex organic compound that belongs to the class of steroidal acids This compound is characterized by its unique structure, which includes a pregnane skeleton with hydroxy and dioxo functional groups, as well as a thioether linkage to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a steroidal precursor such as 17α-hydroxyprogesterone.
Functional Group Modification: The hydroxy group at the 17-position is oxidized to form a ketone, resulting in 17-ketoprogesterone.
Thioether Formation: The ketone is then reacted with a thiol reagent under acidic conditions to form the thioether linkage.
Propanoic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 17-position can be oxidized to form a ketone.
Reduction: The dioxo groups can be reduced to form hydroxy groups.
Substitution: The thioether linkage can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 17-ketoprogesterone derivatives.
Reduction: Formation of 17α-hydroxyprogesterone derivatives.
Substitution: Formation of various thioether or amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways involving steroid hormones.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid involves its interaction with steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17α-Hydroxyprogesterone: A precursor in the synthesis of the compound.
17-Ketoprogesterone: An intermediate formed during the synthesis.
Hydrocortisone: A steroid hormone with similar structural features.
Uniqueness
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid is unique due to its thioether linkage and propanoic acid moiety, which are not commonly found in other steroidal compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
114967-86-1 |
|---|---|
Molekularformel |
C24H34O5S |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
2-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O5S/c1-14(21(27)28)30-13-20(26)24(29)11-8-19-17-5-4-15-12-16(25)6-9-22(15,2)18(17)7-10-23(19,24)3/h12,14,17-19,29H,4-11,13H2,1-3H3,(H,27,28)/t14?,17?,18?,19?,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
JECGASGLEOIYQW-IXLMVRMZSA-N |
Isomerische SMILES |
CC(C(=O)O)SCC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |
Kanonische SMILES |
CC(C(=O)O)SCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


